molecular formula C20H34N6O6 B15139519 VIHS

VIHS

Cat. No.: B15139519
M. Wt: 454.5 g/mol
InChI Key: NRXQHOMUPNKDCI-YDMUCJKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-Ile-His-Ser-OH is a tetrapeptide comprising valine (Val), isoleucine (Ile), histidine (His), and serine (Ser) residues. Val and Ile are hydrophobic amino acids, His is a basic residue with imidazole functionality (relevant for metal binding or enzymatic activity), and Ser is a polar residue often involved in phosphorylation or hydrogen bonding.

Properties

Molecular Formula

C20H34N6O6

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C20H34N6O6/c1-5-11(4)16(26-18(29)15(21)10(2)3)19(30)24-13(6-12-7-22-9-23-12)17(28)25-14(8-27)20(31)32/h7,9-11,13-16,27H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t11-,13-,14-,15-,16-/m0/s1

InChI Key

NRXQHOMUPNKDCI-YDMUCJKGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Ile-His-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like H-Val-Ile-His-Ser-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Val-Ile-His-Ser-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine .

Scientific Research Applications

H-Val-Ile-His-Ser-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of H-Val-Ile-His-Ser-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For instance, the histidine residue can participate in metal ion coordination, affecting enzyme activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The molecular weight and solubility of H-Val-Ile-His-Ser-OH can be estimated based on its constituents. For comparison, selected analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Solubility (Water) Key Features Reference
H-Val-Ile-His-Ser-OH (inferred) C23H40N6O7 ~508.6 g/mol Moderate (predicted) Hydrophobic + polar residues -
H-Ile-Val-OH (Isoleucylvaline) C11H22N2O3 230.3 g/mol Not reported Hydrophobic dipeptide
H-His-Val-OH (Histidylvaline) C11H18N4O3 254.29 g/mol Not reported Basic + hydrophobic dipeptide
H-Ile-Lys-Val-Ala-Val-OH C25H48N6O6 528.69 g/mol 100 mg/mL Pentapeptide with lysine
H-Ser-Val-Ser-Glu-Ile-...OH* C195H316N58O54S2 4401.15 g/mol Not reported Long-chain peptide with Ser/Val

*Abbreviated for clarity; full sequence in .

Key Observations :

  • Shorter peptides (e.g., H-Ile-Val-OH) exhibit lower molecular weights and simpler solubility profiles, while longer peptides like H-Ser-Val-Ser-Glu-Ile-...OH are structurally complex and less soluble .
  • The presence of His in H-Val-Ile-His-Ser-OH distinguishes it from purely hydrophobic dipeptides (e.g., H-Ile-Val-OH) and may confer metal-binding capacity, similar to His-containing analogs like H-His-Val-OH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.